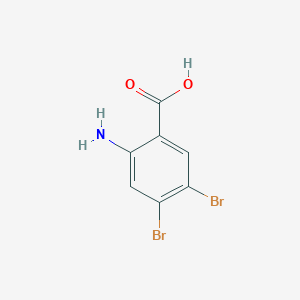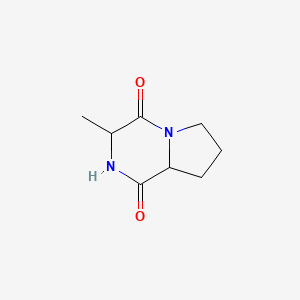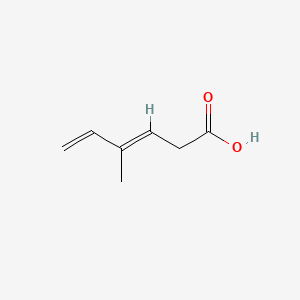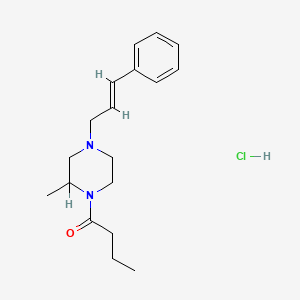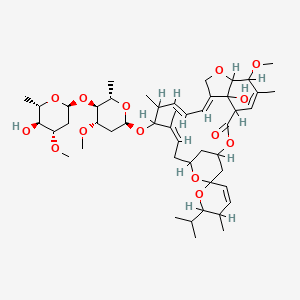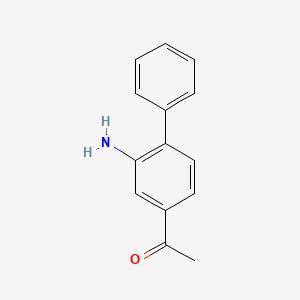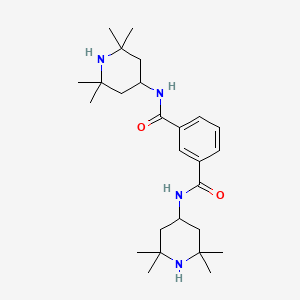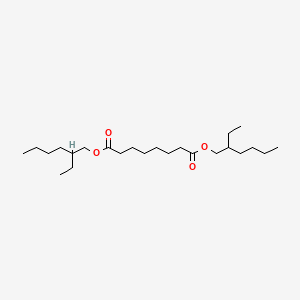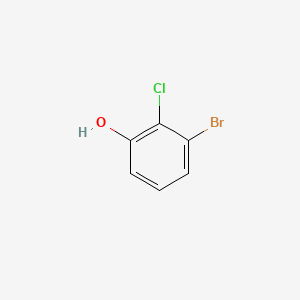
Pentaacétate d'α-D-galactose
Vue d'ensemble
Description
Inhibition of Insulin Release by Alpha-D-Galactose Pentaacetate
Alpha-D-galactose pentaacetate has been studied for its biological efficiency, which is higher than that of the corresponding unesterified carbohydrates. This efficiency is due to its ability to cross the plasma membrane without a specific carrier and its intracellular hydrolysis by esterases. Interestingly, alpha-D-galactose pentaacetate, along with its isomer beta-D-galactose pentaacetate, has been found to inhibit insulin release in rat pancreatic islets. This effect is anomeric specific and suggests a receptor system that may be involved in the negative modulation of insulin secretion. The potential application of this finding could be in preventing excessive insulin release in certain pathological conditions .
Insulinotropic Action of Alpha-D-Glucose Pentaacetate: Functional Aspects
In contrast to alpha-D-galactose pentaacetate, alpha-D-glucose pentaacetate has been shown to stimulate insulin release. This compound activates B cells, stimulates proinsulin biosynthesis, and affects ion flows in rat pancreatic islets. The insulinotropic action of alpha-D-glucose pentaacetate is calcium-dependent and is not replicated by acetate or other related esters, including alpha-D-galactose pentaacetate. This suggests a unique coupling mechanism for the insulinotropic action of alpha-D-glucose pentaacetate that differs from the process induced by unesterified glucose .
Crystal Structure of Alpha-1,3-Galactosyltransferase in Complex with P-Nitrophenyl-Beta-Galactoside
The molecular structure of alpha-D-galactose pentaacetate can be inferred from studies on related compounds. For instance, the crystal structure of alpha-1,3-galactosyltransferase (alpha3GT) complexed with p-nitrophenyl-beta-galactoside provides insights into the interactions of galactose derivatives. The p-nitrophenyl group enhances the substrate's affinity for the enzyme by mimicking the non-polar interactions of the natural substrate, N-acetyllactosamine. This study demonstrates the potential for substrate engineering to improve the activity of glycosyltransferases and the importance of non-polar interactions in substrate binding .
Physical and Chemical Properties Analysis
The physical and chemical properties of alpha-D-galactose pentaacetate can be deduced from the general characteristics of monosaccharide polyacetate esters. These compounds are typically more lipophilic than their unesterified forms, allowing them to penetrate cell membranes more readily. The ester functional groups also make them susceptible to enzymatic hydrolysis once inside the cell. The specific properties of alpha-D-galactose pentaacetate, such as solubility, melting point, and reactivity, would be consistent with those of similar acetylated monosaccharides, although the exact values are not provided in the given papers .
Applications De Recherche Scientifique
Conception de Promédicaments pour la Libération Ciblée de Médicaments
Le pentaacétate d'α-D-galactose est utilisé dans la synthèse de promédicaments à base de galactose. Ces promédicaments sont conçus pour des systèmes de libération ciblée de médicaments tels que la thérapie enzymatique dirigée par des anticorps (ADEPT) et la monothérapie par promédicament (PMT). En attachant le galactose à des médicaments comme l'aspirine, les chercheurs visent à améliorer la sélectivité du médicament et à réduire les effets secondaires, rendant la chimiothérapie plus efficace .
Études de Glycosylation
Ce composé sert de donneur de glycosyle dans le processus de glycosylation, qui est crucial pour modifier la structure des composés de tête. La glycosylation peut modifier considérablement la pharmacocinétique d'un médicament, notamment son absorption, sa distribution, son métabolisme et son excrétion, améliorant ainsi son profil thérapeutique .
Cinétique Enzymatiques et Métabolisme
En recherche biochimique, le this compound est un substrat précieux pour l'étude de la cinétique enzymatique et des voies métaboliques. Sa structure lui permet d'interagir avec des enzymes comme les glycosidases et les glycosyltransférases, qui jouent un rôle essentiel dans le métabolisme des glucides .
Signalisation Cellulaire et Régulation
Le composé est essentiel dans les études de signalisation cellulaire. Il aide à comprendre comment les cellules communiquent et répondent à divers métabolites, ce qui est essentiel pour développer des traitements contre les maladies qui impliquent des anomalies de la signalisation cellulaire .
Analyse Spectroscopique des Glucides
Le this compound est utilisé comme composé modèle dans des techniques spectroscopiques telles que le dichroïsme circulaire vibrationnel (VCD). Ces techniques sont utilisées pour étudier la stéréochimie des glucides, fournissant des informations sur leurs caractéristiques structurelles .
Chimie Analytique
Il sert de standard dans les analyses chromatographiques, telles que la chromatographie en phase gazeuse, pour la quantification et la caractérisation des monosaccharides et des polysaccharides. Cette application est essentielle pour le contrôle de la qualité et la recherche dans l'industrie alimentaire et d'autres secteurs où les glucides jouent un rôle important .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of α-D-Galactose pentaacetate is the insulin pathway . This compound acts as a negative regulator of insulin, potentially preventing excessive insulin release in pathological conditions .
Mode of Action
α-D-Galactose pentaacetate interacts with its targets by penetrating the plasma membrane and being hydrolyzed by intracellular esterases . This process leads to the inhibition of insulin release, particularly in response to leucine-induced insulin release in Wistar rat islets .
Biochemical Pathways
The biochemical pathways affected by α-D-Galactose pentaacetate are primarily related to insulin regulation. The compound’s action on the insulin pathway can lead to changes in glucose metabolism, potentially impacting cellular energy production and utilization .
Pharmacokinetics
Its ability to penetrate the plasma membrane suggests that it may have good bioavailability
Result of Action
The primary result of α-D-Galactose pentaacetate’s action is the inhibition of insulin release . This can have significant effects on glucose metabolism within the cell, potentially leading to changes in energy production and utilization .
Analyse Biochimique
Biochemical Properties
Alpha-d-Galactose pentaacetate plays a significant role in biochemical reactions, particularly in the study of carbohydrate metabolism and enzyme interactions. This compound interacts with several enzymes, including galactokinase and galactose-1-phosphate uridylyltransferase, which are involved in the Leloir pathway of galactose metabolism . These interactions are crucial for the conversion of galactose to glucose-1-phosphate, a key step in carbohydrate metabolism. Additionally, alpha-d-Galactose pentaacetate can inhibit certain enzymes, such as insulin release inhibitors, by interacting with specific receptor systems .
Cellular Effects
Alpha-d-Galactose pentaacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit insulin release in pancreatic islets, indicating its role in modulating insulin secretion . This compound also affects cellular metabolism by altering the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of alpha-d-Galactose pentaacetate involves its binding interactions with biomolecules and enzyme inhibition or activation. This compound can cross the plasma membrane without requiring specific carrier systems, allowing it to interact directly with intracellular enzymes . Once inside the cell, alpha-d-Galactose pentaacetate undergoes hydrolysis by intracellular esterases, releasing galactose and acetate. This process can lead to enzyme inhibition or activation, depending on the specific enzyme and cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alpha-d-Galactose pentaacetate can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods, leading to the release of galactose and acetate . Long-term studies have shown that alpha-d-Galactose pentaacetate can have sustained effects on cellular function, particularly in terms of enzyme inhibition and metabolic alterations .
Dosage Effects in Animal Models
The effects of alpha-d-Galactose pentaacetate vary with different dosages in animal models. At lower doses, this compound can modulate enzyme activity and metabolic pathways without causing significant adverse effects . At higher doses, alpha-d-Galactose pentaacetate can exhibit toxic effects, including inhibition of insulin release and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
Alpha-d-Galactose pentaacetate is involved in the Leloir pathway of galactose metabolism, where it interacts with enzymes such as galactokinase and galactose-1-phosphate uridylyltransferase . These interactions facilitate the conversion of galactose to glucose-1-phosphate, which is then utilized in various metabolic processes. The compound’s involvement in this pathway underscores its significance in carbohydrate metabolism and energy production .
Transport and Distribution
Within cells and tissues, alpha-d-Galactose pentaacetate is transported and distributed through passive diffusion and interactions with binding proteins . This compound can accumulate in specific cellular compartments, where it exerts its biochemical effects. The distribution of alpha-d-Galactose pentaacetate within cells is influenced by its chemical properties and interactions with intracellular proteins .
Subcellular Localization
Alpha-d-Galactose pentaacetate is localized in various subcellular compartments, including the cytoplasm and organelles involved in carbohydrate metabolism . Its activity and function are influenced by its localization, as it interacts with enzymes and other biomolecules within these compartments. Post-translational modifications and targeting signals may also play a role in directing alpha-d-Galactose pentaacetate to specific subcellular locations .
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTITAGPBXDDGR-CWVYHPPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263372 | |
| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4163-59-1 | |
| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4163-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601263372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-Galactopyranose, 1,2,3,4,6-pentaacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




